REACTION_CXSMILES
|
C([Li])(CC)C.[CH2:6]([N:8]([CH2:18][CH3:19])[C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)[CH3:7].CN([CH:23]=[O:24])C.Cl>C1COCC1.CCCCCC.C(OCC)(=O)C>[CH2:18]([N:8]([CH2:6][CH3:7])[C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:11]=1[CH:23]=[O:24])[CH3:19] |f:5.6|
|
Name
|
Tetramethylethyleneamine
|
Quantity
|
8.05 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
41.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=CC=C(C=C1)C)=O)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.51 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 min at minus 78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution slowly via syringe
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture over 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1 h at minus 78° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temp
|
Type
|
STIRRING
|
Details
|
stir for 12 h
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium bicarbonate, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(C1=C(C=C(C=C1)C)C=O)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |